10-Oxoundecanoic acid basic properties
10-Oxoundecanoic acid basic properties
An In-Depth Technical Guide to 10-Oxoundecanoic Acid: Properties, Applications, and Experimental Insights
Introduction and Scope
10-Oxoundecanoic acid is a bifunctional medium-chain fatty acid characterized by a terminal carboxylic acid and a ketone group at the C-10 position. While traditionally utilized as an intermediate in organic synthesis, recent investigations have highlighted its potential as a multifaceted therapeutic agent.[1][] This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering an in-depth analysis of its core chemical and physical properties, potential biological activities, and practical experimental protocols. The narrative is structured to provide not just data, but also the scientific rationale behind experimental methodologies, ensuring a blend of theoretical knowledge and field-proven insights.
Chemical Identity and Core Properties
Accurate identification is the foundation of all scientific research. 10-Oxoundecanoic acid is defined by a specific set of identifiers and molecular properties that distinguish it from its isomers and related compounds.
| Identifier | Value | Source |
| IUPAC Name | 10-Oxoundecanoic acid | [] |
| Synonyms | 10-Ketoundecanoic acid, 10-oxo-undecanoic acid | [1][] |
| CAS Number | 676-00-6 | [1][][3][4] |
| Molecular Formula | C₁₁H₂₀O₃ | [1][][3][4] |
| Molecular Weight | 200.27 g/mol | [][4] |
| Canonical SMILES | CC(=O)CCCCCCCCC(=O)O | [] |
| InChI Key | UKHMENMPHVRROO-UHFFFAOYSA-N | [] |
Physicochemical Characteristics
The physical properties of 10-oxoundecanoic acid dictate its handling, storage, and application in various experimental settings.
| Property | Value | Source |
| Appearance | White solid (typical) | Inferred from related compounds |
| Density | 0.992 g/cm³ | [][4] |
| Boiling Point | 350.5 °C at 760 mmHg | [4] |
| Storage Temperature | 2-8°C | [4] |
| Purity (Commercial) | Typically >95% | [1][3] |
Solubility Profile
Specific solubility data for 10-oxoundecanoic acid is not extensively published. However, its structural parent, undecanoic acid, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) but is sparingly soluble in aqueous buffers.[5][6] The presence of the additional polar ketone group in 10-oxoundecanoic acid may slightly enhance its solubility in polar solvents compared to undecanoic acid. For practical applications, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before dilution with an aqueous medium.
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
While specific, peer-reviewed synthesis procedures for 10-oxoundecanoic acid are not widely detailed in readily available literature, a logical synthetic route can be proposed based on established organic chemistry principles. A common strategy would involve the selective oxidation of a suitable precursor like 10-undecenoic acid. This precursor is industrially derived from castor oil, making it a renewable and accessible starting material.[7][8]
The workflow would likely involve a Wacker-type oxidation or a related method to selectively oxidize the terminal alkene of 10-undecenoic acid to a methyl ketone without affecting the carboxylic acid moiety.
Caption: Potential therapeutic activities of 10-oxoundecanoic acid.
Analytical Characterization: A Self-Validating System
For any researcher synthesizing or using 10-oxoundecanoic acid, analytical validation is critical. The following are the expected spectroscopic signatures.
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid diagnostic for the key functional groups.
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O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 3300-2500 cm⁻¹.
-
C-H Stretch (Alkyl): Sharp peaks will appear just below 3000 cm⁻¹.
-
C=O Stretch (Ketone & Carboxylic Acid): Two distinct, strong absorption peaks are expected in the carbonyl region (1750-1700 cm⁻¹). The ketone carbonyl typically appears around 1715 cm⁻¹, while the carboxylic acid carbonyl is often slightly lower, around 1710 cm⁻¹. [9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
-COOH Proton: A broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O.
-
-CH₃ (next to C=O): A sharp singlet at approximately 2.1 ppm, integrating to 3 protons.
-
-CH₂ (alpha to COOH): A triplet around 2.3 ppm.
-
-CH₂ (alpha to Ketone): A triplet around 2.4 ppm.
-
Alkyl Chain Protons: A complex multiplet of signals in the 1.2-1.6 ppm region.
-
-
¹³C NMR:
-
Ketone Carbonyl: A signal in the 205-215 ppm region.
-
Carboxylic Acid Carbonyl: A signal in the 175-185 ppm region. [10] * Alkyl Carbons: Multiple signals in the 20-45 ppm range.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (200.27) would be expected, though it may be weak depending on the ionization method.
-
Fragmentation: Characteristic fragmentation patterns would include the loss of water (M-18) and the loss of the carboxylic acid group (M-45). A prominent peak at m/z = 43, corresponding to the acetyl group [CH₃CO]⁺, would be a strong indicator of the C-10 ketone.
Experimental Protocols
Protocol: Preparation of a Standard Stock Solution
Causality: Due to its limited aqueous solubility, a polar, aprotic organic solvent is required to create a concentrated stock solution that can be further diluted into aqueous media for biological assays. DMSO is an excellent choice as it readily dissolves fatty acids and is miscible with water. [5][6]
-
Preparation: Tare a sterile, chemically resistant microcentrifuge tube on an analytical balance.
-
Weighing: Carefully add the desired amount of 10-oxoundecanoic acid (e.g., 2 mg) to the tube and record the precise weight.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., for 2 mg, add 100 µL of DMSO to make a 20 mg/mL or 100 mM stock).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol: General Procedure for Solubility Assessment
Causality: This protocol establishes a reliable method to determine the solubility limit in various solvents, which is critical for formulation and experimental design. It relies on visual inspection for saturation, a standard and effective technique.
-
Solvent Dispensing: Dispense a fixed volume (e.g., 1.0 mL) of the test solvent (e.g., water, PBS, ethanol) into a clear glass vial.
-
Incremental Addition: Add a small, pre-weighed amount of 10-oxoundecanoic acid (e.g., 1.0 mg) to the vial.
-
Equilibration: Cap the vial and agitate vigorously (e.g., using a vortex mixer or shaker) for 30 minutes at a controlled temperature (e.g., 25°C).
-
Observation: Visually inspect the solution for any undissolved particles.
-
Iteration: If the solid has completely dissolved, repeat steps 2-4 until a persistent suspension of undissolved solid is observed.
-
Calculation: The solubility is calculated as the total mass of compound dissolved in the known volume of solvent just before saturation is reached (e.g., mg/mL).
Safety, Handling, and Toxicology
While specific toxicological data for 10-oxoundecanoic acid is not readily available, data from its isomers and parent compound, undecanoic acid, suggest that it should be handled with care. [11]Related oxo-fatty acids are classified as irritants, capable of causing skin and serious eye irritation. [12][13]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. [12]* First Aid: In case of eye contact, rinse immediately with plenty of water. In case of skin contact, wash off with soap and water. Seek medical attention if irritation persists.
Applications and Future Outlook
10-Oxoundecanoic acid is a versatile chemical building block with a growing list of applications.
-
Current Applications:
-
Future Directions: The promising biological activities of 10-oxoundecanoic acid warrant significant further investigation. Future research should focus on elucidating the precise molecular mechanisms behind its anticancer and hepatoprotective effects. Furthermore, its antimicrobial properties could be harnessed to develop new classes of antibiotics or antifungal treatments, potentially addressing the growing challenge of antimicrobial resistance. Its structure also presents an ideal scaffold for medicinal chemists to perform further derivatization to enhance potency and selectivity.
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